molecular formula C24H33N3O3S B2848549 4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide CAS No. 1021133-15-2

4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide

Cat. No. B2848549
CAS RN: 1021133-15-2
M. Wt: 443.61
InChI Key: BYBMAPMBMXGRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Also known as PIPES, it has been found to have promising applications in the field of medicine due to its unique properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide”, also known as “N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)-4-phenylbutanamide”.

Pharmacological Research

This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as anxiety, depression, and other central nervous system disorders due to its piperazine moiety, which is known for its psychoactive properties .

Cancer Research

The compound’s unique structure allows it to be investigated for anti-cancer properties. Studies are focusing on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonyl group in its structure is particularly interesting for its potential to enhance the compound’s ability to target and disrupt cancer cell metabolism .

Neuroprotective Agents

Research is also being conducted on the compound’s potential as a neuroprotective agent. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a promising candidate for protecting neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Activity

The compound is being studied for its antimicrobial properties. Its structural features suggest it could be effective against a range of bacterial and fungal pathogens. Researchers are particularly interested in its potential to combat antibiotic-resistant strains, which is a growing concern in medical science .

Anti-inflammatory Applications

Another area of research is the compound’s anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies are focusing on its mechanism of action and efficacy in reducing inflammation .

Pain Management

Finally, the compound is being investigated for its potential in pain management. Its interaction with pain receptors and pathways suggests it could be developed into a new class of analgesics. Researchers are exploring its efficacy in treating various types of pain, including neuropathic and inflammatory pain.

These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further investigation.

Pharmacological Research Cancer Research Neuroprotective Agents Antimicrobial Activity Anti-inflammatory Applications : Cardiovascular Research : Metabolic Disorders : Pain Management

properties

IUPAC Name

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-21-8-5-12-23(20-21)26-15-17-27(18-16-26)31(29,30)19-7-14-25-24(28)13-6-11-22-9-3-2-4-10-22/h2-5,8-10,12,20H,6-7,11,13-19H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMAPMBMXGRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide

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